molecular formula C39H72N2O13 B1147272 Clarithromycin (9E)-O-Methyloxime CAS No. 127182-44-9

Clarithromycin (9E)-O-Methyloxime

Katalognummer: B1147272
CAS-Nummer: 127182-44-9
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: BZXVFUGKJGEBBE-RDLANEIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clarithromycin (9E)-O-Methyloxime, also known as 9E-CAM, is a semi-synthetic derivative of the macrolide antibiotic erythromycin. It is a broad-spectrum antibiotic that is used to treat a wide range of bacterial infections. Clarithromycin is commonly used to treat respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections. It is also used in combination with other antibiotics to treat certain types of gastrointestinal infections.

Wissenschaftliche Forschungsanwendungen

Modification of Antibiotic Properties

  • Synthetic Transformations for Antimicrobial Activities : A study elaborated on synthetic pathways to link clarithromycin with benzoxaboroles, aiming at enhancing its antimicrobial activities. The substitution at the C-9 position of clarithromycin showed increased activity against certain bacterial strains, indicating a potential pathway for developing more effective antibiotics against resistant bacteria (Lapa et al., 2017).

Impact on Cellular Processes

  • Inhibition of Matrix Metalloproteinases in Cardiac Transplantation : Clarithromycin was found to attenuate acute and chronic rejection in murine cardiac transplantation through the suppression of matrix metalloproteinases (MMPs), highlighting its potential beyond antimicrobial action to affect cellular remodeling and inflammation processes (Ogawa et al., 2008).

Drug Synthesis and Bioavailability

  • Solvent Effects on Synthesis : Research on the synthesis of clarithromycin emphasized the effect of solvents on its methylation process, a critical step for its bioactivity. This study provided insights into optimizing synthesis methods for better yield and efficacy (Duran et al., 2004).

  • Bioavailability Studies : Solid dispersions of clarithromycin with urea, prepared through various methods, showed improved drug dissolution rate and bioavailability. This suggests that clarithromycin's effectiveness can be enhanced through pharmaceutical formulations, potentially leading to more effective treatments (Mohammadi et al., 2014).

Novel Applications and Mechanisms

  • Anticancer Potential : Clarithromycin has been explored for its anticancer properties, with studies suggesting mechanisms such as autophagy inhibition and anti-angiogenesis, indicating a broad spectrum of potential therapeutic applications beyond its antimicrobial use (Van Nuffel et al., 2015).

  • Enhancement of Anaerobic Fermentation : The impact of clarithromycin on volatile fatty acids production during waste activated sludge anaerobic fermentation was investigated, revealing its potential to facilitate waste treatment processes by enhancing fermentation efficiency (Huang et al., 2019).

Wirkmechanismus

Target of Action

Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Upon administration, this compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .

Result of Action

The action of this compound results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .

Action Environment

Safety and Hazards

Clarithromycin is harmful if swallowed . It may cause harm if taken during pregnancy . Severe allergic reactions are rare . Liver problems have been reported .

Zukünftige Richtungen

Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . There is some evidence for a short-term association for first myocardial infarction but none for a long-term association for any outcome .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth .

Cellular Effects

The cellular effects of this compound are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It is possible that this compound has a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time . It is likely that this compound has similar stability.

Dosage Effects in Animal Models

Studies on clarithromycin have shown that it can cause adverse effects at high doses . It is possible that this compound has similar dosage-dependent effects.

Metabolic Pathways

Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A . It is possible that this compound is metabolized by similar pathways.

Transport and Distribution

Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells . It is likely that this compound has a similar distribution.

Subcellular Localization

Given that clarithromycin acts on the bacterial ribosome, it is likely that this compound also localizes to the ribosome .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clarithromycin (9E)-O-Methyloxime involves the conversion of Clarithromycin to its oxime derivative through a reaction with hydroxylamine. The oxime derivative is then methylated using dimethyl sulfate to obtain Clarithromycin (9E)-O-Methyloxime.", "Starting Materials": [ "Clarithromycin", "Hydroxylamine", "Sodium acetate", "Dimethyl sulfate", "Methanol", "Water" ], "Reaction": [ "Step 1: Clarithromycin is dissolved in methanol and reacted with hydroxylamine in the presence of sodium acetate to obtain the oxime derivative.", "Step 2: The oxime derivative is then methylated using dimethyl sulfate in methanol.", "Step 3: The reaction mixture is then quenched with water and the product is extracted using a suitable organic solvent.", "Step 4: The organic solvent is then evaporated to obtain Clarithromycin (9E)-O-Methyloxime as a solid." ] }

127182-44-9

Molekularformel

C39H72N2O13

Molekulargewicht

777.0 g/mol

IUPAC-Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1

InChI-Schlüssel

BZXVFUGKJGEBBE-RDLANEIQSA-N

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Kanonische SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyme

6-O-Methylerythromycin (9E)-9-(O-Methyloxime);  Clarithromycin Impurity G; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.